molecular formula C11H19N3 B13327404 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13327404
M. Wt: 193.29 g/mol
InChI Key: YLUARLDZLJNSKT-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexyl ring substituted with a methyl group and an imidazole ring

Preparation Methods

The synthesis of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through the hydrogenation of benzene or other aromatic compounds.

    Methylation: The cyclohexyl ring is then methylated using methyl iodide or other methylating agents under basic conditions.

    Imidazole ring formation: The imidazole ring is formed through the condensation of glyoxal with ammonia and formaldehyde.

    Coupling reaction: The final step involves coupling the methylcyclohexyl group with the imidazole ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Chemical Reactions Analysis

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(1-methylcyclohexyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H19N3/c1-11(5-3-2-4-6-11)9-14-8-7-13-10(14)12/h7-8H,2-6,9H2,1H3,(H2,12,13)

InChI Key

YLUARLDZLJNSKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CN2C=CN=C2N

Origin of Product

United States

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